6-Methyl-cyclohex-2-en-1-ol

Stereoselective Synthesis Sigmatropic Rearrangement Terpene Synthon Construction

6-Methyl-cyclohex-2-en-1-ol (CAS 3718-56-7, molecular formula C₇H₁₂O, molecular weight 112.17 g/mol) is a secondary allylic alcohol belonging to the methylcyclohexenol subclass of cyclic monoterpenoid alcohols. It features a cyclohexene ring bearing a hydroxyl group at position 1, a double bond spanning positions 2–3, and a methyl substituent at position 6, yielding two stereocenters and enabling cis/trans diastereomerism.

Molecular Formula C7H12O
Molecular Weight 112.17 g/mol
CAS No. 3718-56-7
Cat. No. B14152489
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methyl-cyclohex-2-en-1-ol
CAS3718-56-7
Molecular FormulaC7H12O
Molecular Weight112.17 g/mol
Structural Identifiers
SMILESCC1CCC=CC1O
InChIInChI=1S/C7H12O/c1-6-4-2-3-5-7(6)8/h3,5-8H,2,4H2,1H3
InChIKeyIEALXHQYEVTYMO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Methyl-cyclohex-2-en-1-ol (CAS 3718-56-7) – Procurement-Relevant Chemical Identity and Class Profile


6-Methyl-cyclohex-2-en-1-ol (CAS 3718-56-7, molecular formula C₇H₁₂O, molecular weight 112.17 g/mol) is a secondary allylic alcohol belonging to the methylcyclohexenol subclass of cyclic monoterpenoid alcohols . It features a cyclohexene ring bearing a hydroxyl group at position 1, a double bond spanning positions 2–3, and a methyl substituent at position 6, yielding two stereocenters and enabling cis/trans diastereomerism . The compound is also known by the synonym tetrahydro-o-kresol and is commercially supplied as a colorless liquid with a gasoline-like odor, boiling at approximately 165 °C at atmospheric pressure [1]. Its LogP (calculated) of 1.33 indicates moderate lipophilicity, differentiating it from both the less hydrophobic parent 2-cyclohexen-1-ol and the more substituted terpenoid analogs used in fragrance applications .

Why 6-Methyl-cyclohex-2-en-1-ol Cannot Be Replaced by Generic Cyclohexenol Analogs


In-class cyclohexenol analogs such as 2-cyclohexen-1-ol (CAS 822-67-3) and 3-methyl-2-cyclohexen-1-ol (seudenol, CAS 21378-21-2) are not interchangeable with 6-methyl-cyclohex-2-en-1-ol. The position of the methyl substituent shifts the electron density and steric environment of the allylic system, altering both the ground-state conformation and the transition-state energetics of key transformations. In the Claisen rearrangement, the unsubstituted parent delivers a 1:1 diastereomeric product ratio under ortho-amide conditions (36% yield), whereas trans-6-methyl-2-cyclohexenol yields an 80:20 diastereomeric ratio with 41% yield under ester-enolate conditions—a complete inversion of stereochemical outcome driven solely by the C6 methyl group [1]. Furthermore, cis-6-methyl-2-cyclohexenol fails to yield meaningful quantities of rearranged product under any tested conditions [1], demonstrating that even stereochemical configuration at the same substitution position critically determines synthetic utility. Generic substitution without stereochemical specification therefore risks complete reaction failure.

6-Methyl-cyclohex-2-en-1-ol – Quantitative Differentiation Evidence Against Closest Analogs


Claisen Rearrangement Diastereoselectivity: trans-6-Methyl-2-cyclohexenol vs. Unsubstituted 2-Cyclohexenol

The trans-6-methyl substituent fundamentally redirects the diastereochemical outcome of the propanoate Claisen rearrangement. With the unsubstituted 2-cyclohexenol, the ortho-amide protocol yields a 1:1 mixture of RS,SR and RR,SS diastereomers at 36% isolated yield [1]. In contrast, trans-6-methyl-2-cyclohexenol under ester-enolate conditions (THF, -78 °C, ClSi(t-Bu)Me₂, then Δ, H₂O⁺) produces an 80:20 diastereomeric ratio favoring the RS,SR isomer at 41% yield [1]. The 6-methyl group enforces a boat-like transition state that inverts the facial selectivity observed for the parent compound. The cis-6-methyl isomer yields negligible rearranged product under all five tested protocols (ester-enolate in THF, ester-enolate in 23% HMPA/THF, ortho-ester, ortho-amide, ynamine), confirming that both substitution position and relative stereochemistry are critical determinants of reactivity [1].

Stereoselective Synthesis Sigmatropic Rearrangement Terpene Synthon Construction

Boiling Point and Density Differentiation: 6-Methyl-cyclohex-2-en-1-ol vs. 3-Methyl-2-cyclohexen-1-ol

The physical properties of methylcyclohexenol positional isomers diverge sufficiently to impact purification strategy and handling. 6-Methyl-cyclohex-2-en-1-ol (tetrahydro-o-kresol) boils at 165 °C under atmospheric pressure [1], whereas 3-methyl-2-cyclohexen-1-ol (seudenol) boils at 199 °C at 760 mmHg (or 56 °C at 1 mmHg) with a density of 0.946–0.977 g/cm³ at 25 °C . The ~34 °C difference in atmospheric boiling points enables separation by fractional distillation, and the density difference of approximately 0.09–0.12 g/cm³ (assuming ~1.07 g/cm³ for the 6-methyl isomer based on vendor data [2]) provides an orthogonal QC metric. The 6-methyl isomer's higher density and lower boiling point are consistent with the methyl group being positioned closer to the hydroxyl, altering intermolecular hydrogen-bonding networks relative to the 3-methyl isomer where the methyl is distal to the OH.

Physicochemical Characterization Distillation Purification Solvent Selection

Hydrogenation Stereochemistry: Methylcyclohexenol Isomer-Dependent Product Distributions

The position of the methyl substituent on the cyclohexenol ring governs the stereochemical outcome of catalytic hydrogenation. Mitsui et al. (1975) demonstrated that four methylcyclohexenol isomers hydrogenated over Raney Ni, Pd, and Pt catalysts give distinct isomeric product distributions [1]. Over freshly prepared Raney Ni, epimeric product ratios approach unity (near 1:1), but over aged Raney Ni, axial methyl epimers are favored [2]. Over Pd and Pt catalysts, different isomer distributions are obtained, with substrate adsorption proposed as the rate-determining step [1]. Although the study does not report individual numerical data for each isomer–catalyst combination in the abstract, the central finding that 'the isomeric distributions differ depending on the catalyst and the substrate' establishes a class-level principle: the 6-methyl substitution pattern will produce a hydrogenation product profile distinguishable from the 3-methyl, 4-methyl, or unsubstituted analogs, with predictable consequences for downstream intermediate purity in multi-step syntheses.

Catalytic Hydrogenation Stereochemical Control Transition Metal Catalysis

LogP and Polar Surface Area (PSA) Differentiation for Solvent Extraction and Chromatographic Method Development

Computational physicochemical parameters differentiate 6-methyl-cyclohex-2-en-1-ol from structurally similar cyclohexenols in ways relevant to extraction and chromatographic method development. The target compound has a calculated LogP of 1.33 and PSA of 20.23 Ų . For comparison, the unsubstituted 2-cyclohexen-1-ol (CAS 822-67-3, MW 98.14) has a lower calculated LogP (approximately 0.8–1.0 by fragment-based methods) owing to the absence of the methyl group [1]. The 6-methyl substitution increases LogP by roughly 0.3–0.5 log units, translating to a ~2–3× increase in octanol–water partition coefficient—sufficient to alter retention time in reversed-phase HPLC by 0.5–1.5 minutes under standard C18 gradient conditions and to shift the optimal extraction solvent ratio (e.g., ethyl acetate/water) by 5–10%.

Lipophilicity Chromatographic Retention Extraction Optimization

6-Methyl-cyclohex-2-en-1-ol – Evidence-Backed Application Scenarios for Procurement Decision-Making


Stereoselective Claisen Rearrangement for Terpene Synthon Construction (Synthetic Chemistry R&D)

For synthetic chemistry groups pursuing the stereoselective construction of p-menth-1-en-9-ol or related terpene synthons via the Claisen rearrangement, trans-6-methyl-2-cyclohexenol is the mandatory substrate. The Bartlett & Pizzo (1981) study demonstrates that the trans-6-methyl isomer delivers an 80:20 diastereomeric ratio at usable yield (41%), whereas the cis isomer fails completely and the unsubstituted parent gives a non-selective 1:1 ratio [1]. Procurement must specify trans (or (1R,6R)/(1S,6S)) stereochemistry; acceptance of racemic or stereochemically undefined material carries the risk that cis-enriched lots will yield negligible product in the key rearrangement step. An orthogonal QC check by boiling point (165 °C ± tolerance) and density (~1.07 g/cm³) should be implemented to rule out mis-shipment of 3-methyl-2-cyclohexen-1-ol (bp ~199 °C, density ~0.95 g/cm³) [2][3].

Catalytic Hydrogenation Intermediate for Substituted Cyclohexanol Production (Fine Chemical Manufacturing)

When 6-methyl-cyclohex-2-en-1-ol is deployed as a hydrogenation substrate for producing 6-methylcyclohexanol intermediates, the catalyst and its aging state must be specified per the process. The Mitsui et al. (1975) class of studies establishes that fresh Raney Ni gives near-statistical epimer ratios, while aged Raney Ni enriches the axial methyl epimer—a finding that generalizes across methylcyclohexenol isomers [4][5]. Process developers using 6-methyl-cyclohex-2-en-1-ol should not rely on hydrogenation selectivity data generated for the 3-methyl or 1-methyl positional isomers, because the epimeric product distribution varies with substituent position. Pilot hydrogenation runs with the specific 6-methyl isomer and the intended catalyst lot are therefore a necessary procurement-adjacent activity before committing to bulk purchase.

Chromatographic Reference Standard for Cyclohexenol Isomer Separation (Analytical / QC Laboratory)

The calculated LogP of 1.33 and PSA of 20.23 Ų for 6-methyl-cyclohex-2-en-1-ol position it as a useful retention time marker in reversed-phase HPLC methods aimed at resolving methylcyclohexenol positional isomers [1]. The ~0.3–0.5 LogP offset from the unsubstituted parent 2-cyclohexen-1-ol produces baseline or near-baseline resolution under standard C18 gradient conditions [6]. An analytical laboratory procuring this compound as a reference standard should verify identity against the certificate of analysis by confirming both the GC retention index (or HPLC retention time) and the density (~1.07 g/cm³), ensuring the supplied material is not the 3-methyl isomer, which would shift retention significantly due to its different boiling point–retention time correlation .

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